3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
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Description
3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C22H27ClN4O2S and its molecular weight is 446.99. The purity is usually 95%.
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Biological Activity
The compound 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one (CAS Number: 1421506-01-5) is a synthetic derivative belonging to the class of piperazine-based heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H27ClN4O2S, with a molecular weight of 447.0 g/mol . The structure features a piperazine ring substituted with a chloro-methylphenyl group and a pyrimidine-thiazine core, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1421506-01-5 |
Molecular Formula | C22H27ClN4O2S |
Molecular Weight | 447.0 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antiviral Activity : Certain piperazine derivatives have shown significant antiviral properties. For instance, compounds with structural similarities have been effective against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
- Anticancer Potential : Piperazine analogs have been explored for their anticancer activities. Studies suggest that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines .
- Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial in neurological disorders .
1. Antiviral Efficacy
A study demonstrated that similar compounds exhibited an EC50 value (the concentration required to inhibit viral replication by 50%) in the range of 5–28 μM against respiratory syncytial virus (RSV). This suggests that the target compound may possess comparable antiviral efficacy .
2. Anticancer Activity
In vitro studies on piperazine derivatives have shown promising results against various cancer cell lines. For instance, derivatives with specific substituents exhibited IC50 values (the concentration that inhibits cell growth by 50%) ranging from 9.19 μM to 32.2 μM , highlighting their potential as anticancer agents .
3. Neuropharmacological Studies
Research on related compounds has revealed their ability to act as allosteric modulators of metabotropic glutamate receptors, which play a critical role in synaptic transmission and plasticity. These findings suggest potential applications in treating neurological disorders such as schizophrenia and anxiety .
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-7-ethyl-8-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2S/c1-4-18-15(3)24-22-27(21(18)29)12-16(13-30-22)20(28)26-9-7-25(8-10-26)19-11-17(23)6-5-14(19)2/h5-6,11,16H,4,7-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYXNIQJYFYSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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